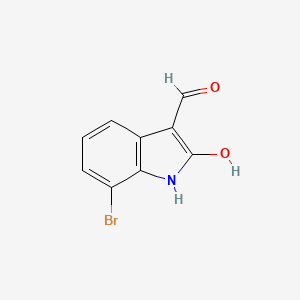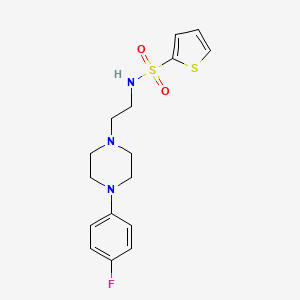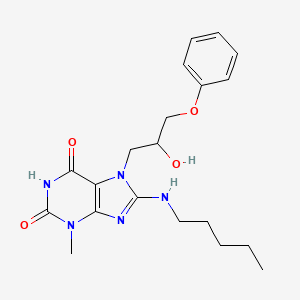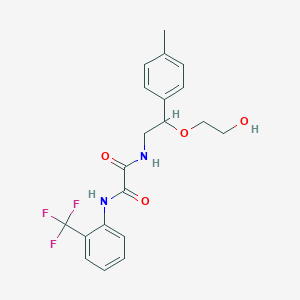
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, etc .Aplicaciones Científicas De Investigación
Regioselective Synthesis Techniques
A study by Majumdar and Alam (2006) demonstrated the regioselective formation of spirocyclic indole derivatives through aryl radical cyclization, highlighting the compound's utility in synthesizing complex molecular structures with potential applications in drug development and material science (Majumdar & Alam, 2006).
Crystal Structure and Hydrogen Bonding
Mphahlele (2018) explored the crystal structure and hydrogen bonding of indole derivatives, providing insights into their structural properties. Such studies are essential for the development of new materials and understanding the interactions that govern molecular assembly and stability (Mphahlele, 2018).
Synthetic Methodologies
Blanchard, Cameron, and Jha (2013) developed a Bronsted acid-catalyzed methodology for synthesizing indolin-2-one-based enol-ethers from 2-hydroxyindole-3-carboxaldehydes, showcasing the compound's role in facilitating efficient synthetic routes for complex heterocycles (Blanchard, Cameron, & Jha, 2013).
Antimicrobial Applications
Ashok et al. (2015) investigated the antimicrobial activity of indole derivatives, highlighting their potential in developing new antimicrobial agents. This application is crucial for addressing the growing challenge of antibiotic resistance (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Chemosensor Development
Shan et al. (2017) synthesized indole chalcone derivatives and evaluated their application as chemosensors for cyanide anions, demonstrating the compound's utility in environmental monitoring and safety applications (Shan et al., 2017).
Catalysis and Organic Transformations
Lombardo et al. (2001) described the use of a brominated indole derivative in catalyzing acetoxyallylation reactions, showcasing its role in facilitating diverse organic transformations with potential applications in synthesizing pharmacologically active molecules (Lombardo, Girotti, Morganti, & Trombini, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-2-hydroxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(4-12)9(13)11-8(5)7/h1-4,11,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVOAGMSHVKYAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)




![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)